
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is a cycloaliphatic amine compound. Cycloaliphatic amines are known for their use in various industrial applications, particularly as curing agents in epoxy resin systems. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with heptan-3-yl, methyl, and propan-2-yl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear alkanes.
Substitution reactions: The introduction of the heptan-3-yl, methyl, and propan-2-yl groups onto the cyclohexane ring is achieved through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific reaction conditions (e.g., temperature, pressure) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amine derivatives.
Aplicaciones Científicas De Investigación
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized as a curing agent in epoxy resin systems, enhancing the mechanical properties and durability of the final product.
Mecanismo De Acción
The mechanism of action of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-aminopropyl)cyclohexylamine: Another cycloaliphatic amine used in epoxy resin systems.
4,4’-Methylenedianiline: A diamine used in the production of polyurethanes and epoxy resins.
Uniqueness
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
76184-05-9 |
|---|---|
Fórmula molecular |
C17H35N |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
N-heptan-3-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H35N/c1-6-8-9-16(7-2)18-17-12-15(13(3)4)11-10-14(17)5/h13-18H,6-12H2,1-5H3 |
Clave InChI |
PLNRWJRLEZAYAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)NC1CC(CCC1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
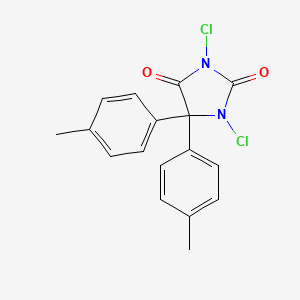
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
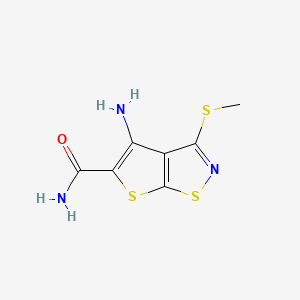
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)


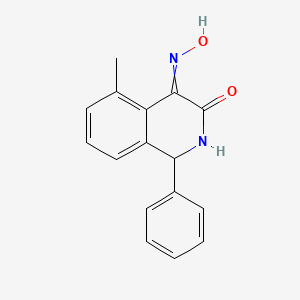
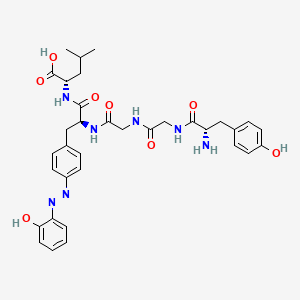
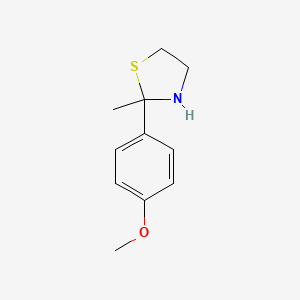
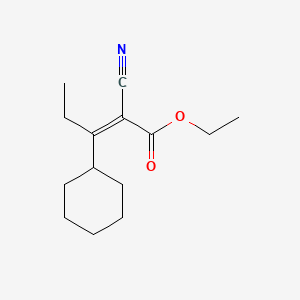
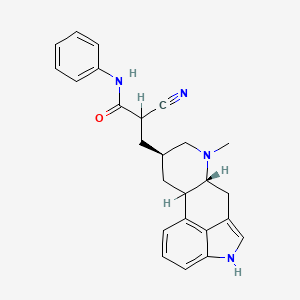
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

